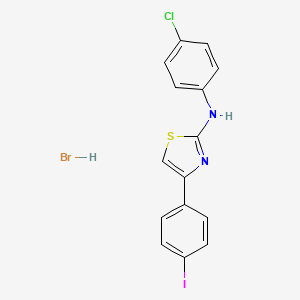
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Moreover, it has been found to have antimicrobial activity against a wide range of bacterial and fungal strains. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. The compound has also been shown to bind to specific receptors in the body, such as the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Moreover, the compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. Firstly, it has a high degree of purity and stability, which makes it suitable for use in various assays and experiments. Secondly, the compound has been extensively studied, and its mechanism of action and biochemical effects have been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit cytotoxicity at higher concentrations, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide. Firstly, further studies are needed to understand the molecular mechanisms underlying its therapeutic effects. Secondly, the compound's potential use in the treatment of neurological disorders needs to be further explored. Thirdly, the compound's potential use in combination with other drugs needs to be investigated to determine its synergistic effects. Finally, the development of new synthetic methods for the compound may lead to the discovery of more potent derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide is a promising chemical compound that has potential therapeutic applications. The compound has been synthesized using a specific method, and its mechanism of action and biochemical effects have been extensively studied. The compound's advantages and limitations for lab experiments have also been discussed. Finally, several future directions for the study of this compound have been identified, which may lead to the discovery of new drugs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-iodoaniline, 4-chlorobenzaldehyde, and thiourea in the presence of hydrobromic acid. The reaction proceeds through a multistep process that involves the formation of intermediate compounds, which are then converted into the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2S.BrH/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10;/h1-9H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAWHLVFTNYOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
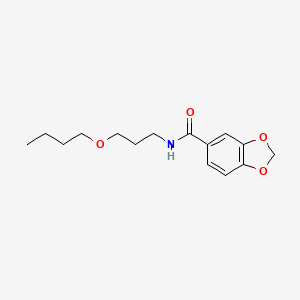
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
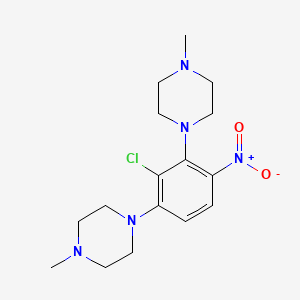
![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
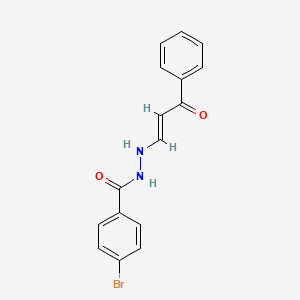

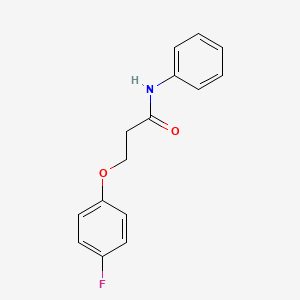
![2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate](/img/structure/B5090613.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B5090620.png)